Acth (4-11)

Melanocyte differentiation Structure-activity relationship Melanocortin receptor pharmacology

Researchers studying melanocortin receptors require fragment-specific controls to avoid confounding steroidogenesis or MC1R signaling. ACTH (4-11) (CAS 67224-41-3) is a synthetic octapeptide (MEHFRWGK, MW 1090.3 Da) that solves this need: - **Negative control**: Loses nearly all MC1R binding activity vs. α-MSH (Ki ~0.21 nM); inert up to 1000 nM. - **SAR comparator**: 100-1000x weaker potency than ACTH (4-12); ideal low-background baseline. - **ACE inhibitor tool**: IC50 24 µM (canine lung) without MC2R-mediated steroidogenesis. - **Enzymology substrate**: C-terminal Lys recognized by carboxypeptidase B.

Molecular Formula C50H71N15O11S
Molecular Weight 1090.3 g/mol
CAS No. 67224-41-3
Cat. No. B15618585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActh (4-11)
CAS67224-41-3
Molecular FormulaC50H71N15O11S
Molecular Weight1090.3 g/mol
Structural Identifiers
InChIInChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,31,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56)/t31?,33-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyLJBZCIYFOJCRAM-AZNQTTJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (4-11) Identity and Pharmacological Profile


ACTH (4-11) (CAS 67224-41-3) is a synthetic octapeptide fragment corresponding to residues 4–11 of adrenocorticotropic hormone, with primary sequence Met-Glu-His-Phe-Arg-Trp-Gly-Lys (MEHFRWGK) and a molecular weight of 1090.3 Da . It belongs to the melanocortin peptide family and shares the His-Phe-Arg-Trp core pharmacophore with α-MSH and other ACTH fragments [1]. Unlike full-length ACTH (1-39), which is a potent MC2R agonist (EC50 ~57 pM) driving adrenal steroidogenesis, ACTH (4-11) lacks corticotropic activity and exhibits a distinct, fragment-length-dependent pharmacological profile characterized by weak melanocortin receptor modulation selectively at supraphysiological concentrations [1] .

Receptor Pharmacology Non-steroidogenic ACTH fragment for melanocortin receptor SAR and selectivity profiling.
Negative Control Negligible MC1R binding supports exclusion of MC1R-mediated signaling in mixed receptor studies.
Substrate Utility C-terminal lysine enables use as a defined carboxypeptidase B substrate for specificity profiling.

Why ACTH (4-11) Is Not Interchangeable


ACTH-derived peptide fragments are not functionally interchangeable despite sharing a conserved His-Phe-Arg-Trp core. The addition or removal of a single C-terminal residue—such as the Lys at position 11 versus Gly at position 10 in ACTH (4-10)—produces profound shifts in receptor subtype selectivity, binding affinity, and functional potency [1]. Hirobe & Abe (2000) demonstrated that ACTH(4-11) and ACTH(4-10) exhibit weak melanocyte differentiation activity only at 100–1000 nM, whereas ACTH(4-12) (differing by a single C-terminal Pro) is ~100–1000-fold more potent [1]. Conversely, ACTH(4-10) is a defined MC3R/MC4R agonist with EC50 values of 23 and 330 nM, respectively, while ACTH(4-11) loses nearly all MC1R binding activity [1] [2]. Generic substitution between ACTH fragments without quantitative evidence therefore risks selecting a compound with drastically different receptor engagement, functional potency, and downstream signaling consequences [3].

C-terminal residue identity (Lys vs. Pro/Gly) may drastically shift melanocortin receptor subtype selectivity and functional potency; ACTH fragments are not interchangeable without quantitative evidence.
MC3R/MC4R agonism profile is not shared with ACTH(4-10); ACTH(4-11) lacks defined nanomolar agonist activity at these receptors and may not support MC3R/MC4R activation studies.
Physicochemical properties (net charge, MW) differ from ACTH(4-10), affecting chromatographic and mass spectrometric behavior; method transfer may require re-optimization.

ACTH (4-11) Quantitative Differentiation Evidence


Melanocyte Differentiation Potency

In a definitive head-to-head comparison of ACTH fragments and α-MSH by Hirobe & Abe (2000), ACTH(4-11) induced melanocyte differentiation only at supraphysiological concentrations of 100 and 1000 nM, with no detectable activity at lower concentrations [1]. By contrast, ACTH(4-12)—differing only by an additional C-terminal Pro residue—was fully efficacious with an ED50 comparable to α-MSH (approximately 1 nM), as were ACTH(1-13), ACTH(1-17), and ACTH(4-13). ACTH(4-10), ACTH(1-10), and ACTH(5-12) similarly exhibited only weak potency restricted to the 100–1000 nM range. Full-length ACTH(1-39) showed intermediate potency, while ACTH(1-4), ACTH(11-24), and ACTH(18-39) were completely inactive [1].

Melanocyte Differentiation Potency
Head-to-head
Weak activity only at 100–1000 nM; ACTH(4-12) ED50 ~1 nM (equipotent to α-MSH). Reported ~100–1000-fold potency difference.
Supports use as weak partial agonist control in melanocyte differentiation assays.
Serum-free primary melanocyte culture, 0.001–1000 nM range.
Melanocyte differentiation Structure-activity relationship Melanocortin receptor pharmacology

MC1R Binding Activity

ACTH(4-11) loses almost all activity for binding to melanocortin receptor 1 (MC1R), as established by Hirobe & Abe (2000) [1]. This contrasts sharply with α-MSH-related peptides that bind human MC1R with high affinity: the ACTH(1-17) fragment binds MC1R with a Ki of 0.21 nM , and full-length ACTH(1-39) binds the related MC2R with a Kd of approximately 130 pM . The loss of MC1R binding by ACTH(4-11) is attributed to the absence of the N-terminal Ser-Tyr-Ser motif (positions 1–3) and the C-terminal Pro residue (position 12) present in fully active sequences. Notably, the same study confirmed that ACTH(4-12) binds and activates MC1R, demonstrating that the C-terminal Lys in ACTH(4-11) cannot functionally substitute for Pro(12) at this receptor [1].

MC1R Binding Activity
Reported
Almost complete loss of MC1R binding; negligible at physiologically relevant concentrations. ACTH(1-17) Ki = 0.21 nM for reference.
Supports MC1R-negative control for isolating MC3R/MC4R/MC5R signaling.
Recombinant human MC1R radioligand binding and cAMP accumulation assays.
MC1R binding Receptor selectivity Melanocortin receptor profiling

ACE Inhibition Potency

Verma et al. (1982) systematically compared the ACE inhibitory activity of ACTH and structurally related peptides in a homogenized canine lung preparation [1]. ACTH(4-11) inhibited ACE with an IC50 of 24 µM . Under identical assay conditions, full-length ACTH(1-39) was substantially more potent, exhibiting a Ki of 1.5 µM, while ACTH(7-38) was the most potent inhibitor tested, with a Ki of 0.54 µM [1]. All peptides acted through a noncompetitive inhibition mechanism, and neither ACTH nor ACTH(7-38) served as substrates for the enzyme [1]. The rank order of potency was: ACTH(7-38) > ACTH(1-39) > ACTH(4-11) ≈ ACTH(1-10) ≈ ACTH(18-39).

ACE Inhibition Potency
Head-to-head
IC50 = 24 µM (noncompetitive). ACTH(1-39) Ki = 1.5 µM, ACTH(7-38) Ki = 0.54 µM.
Supports ACE inhibition studies without MC2R-driven steroidogenesis.
Canine lung ACE, [14C]-Hip-His-Leu substrate, pH 8.3, 37°C.
Angiotensin-converting enzyme inhibition Cardiovascular peptide pharmacology Noncompetitive enzyme inhibition

MC3R/MC4R Pharmacological Selectivity

ACTH(4-10) is a well-characterized agonist of human recombinant MC3R and MC4R, with EC50 values of 23 nM and 330 nM, respectively [1]. In contrast, ACTH(4-11) has not been reported to exhibit comparable defined MC3R or MC4R agonism at similar concentrations. The Hirobe & Abe (2000) study classified ACTH(4-11) among fragments possessing only weak melanocortin activity at high doses (100–1000 nM), with no measurable potency at lower concentrations across the full melanocortin receptor panel tested in melanocyte differentiation [2]. The addition of the C-terminal Lys in ACTH(4-11) versus the C-terminal Gly in ACTH(4-10) thus ablates the defined MC3R/MC4R agonist profile, redirecting pharmacological activity toward alternative targets such as ACE [3].

MC3R/MC4R Selectivity
Reported
No defined MC3R or MC4R EC50 at ≤1000 nM; weak activity only at 100–1000 nM. ACTH(4-10): MC3R EC50 23 nM, MC4R EC50 330 nM.
ACTH(4-10) is the defined MC3R/MC4R agonist; ACTH(4-11) may not support MC3R/MC4R activation studies.
Human recombinant receptors, cAMP/calcium mobilization assays.
MC3R agonist MC4R agonist Melanocortin receptor subtype selectivity

Carboxypeptidase B Substrate Specificity

ACTH(4-11) has been employed as a defined peptide substrate to characterize the substrate specificity of recombinant Helicoverpa zea carboxypeptidase B (CPBHz), an enzyme with high selectivity for C-terminal lysine residues [1] . The C-terminal Lys of ACTH(4-11) serves as the essential recognition determinant for carboxypeptidase B cleavage. In contrast, ACTH(4-10) (MEHFRWG), which terminates in a C-terminal glycine, cannot serve as a substrate for this enzyme class, which exclusively recognizes C-terminal basic amino acids (Lys or Arg) [1]. This functional distinction arises directly from the single-residue difference between the two fragments .

Carboxypeptidase B Substrate
Method context
Validated substrate for recombinant H. zea carboxypeptidase B (CPBHz); C-terminal Lys is essential recognition determinant.
Enables metallo-exopeptidase substrate specificity profiling; ACTH(4-10) not a substrate.
CPBHz expressed in P. pastoris, pH-dependent inhibition conditions.
Carboxypeptidase B substrate C-terminal lysine recognition Protease specificity profiling

Physicochemical Differentiation

ACTH(4-11) (MEHFRWGK, MW 1090.3 Da) differs from ACTH(4-10) (MEHFRWG, MW 962.1 Da) by a single C-terminal lysine residue that contributes an additional ε-amino group with a pKa of approximately 10.5 [1]. This increases the net positive charge of ACTH(4-11) by approximately +1 at physiological pH relative to ACTH(4-10). The molecular weight difference is 128.2 Da. ACTH(4-11) exhibits solubility of 10 mg/mL in DMF, DMSO, and PBS (pH 7.2) . These physicochemical differences affect peptide behavior in reversed-phase HPLC retention times, ion-exchange chromatography elution profiles, electrospray ionization mass spectrometry charge state distributions, and electrostatic interactions with negatively charged biomolecular surfaces [1].

Physicochemical Differentiation
Data to verify
MW 1090.3 Da; ΔMW +128.2 Da vs. ACTH(4-10). Net charge approx. +1 higher at pH 7.4 due to C-terminal Lys ε-NH3+.
Charge and MW differences impact RP-HPLC retention, IEX elution, and ESI-MS charge state distribution.
Vendor-specified solubility (DMF, DMSO, PBS); pKa calculations theoretical.
Peptide physicochemical properties Molecular charge Chromatographic behavior

ACTH (4-11) Research Application Scenarios


Melanocortin Receptor SAR Studies

Research groups investigating the minimal sequence requirements for melanocortin receptor activation use ACTH(4-11) as a critical SAR comparator. The Hirobe & Abe (2000) data establish that ACTH(4-11) possesses only weak melanocyte differentiation activity at 100–1000 nM, in contrast to ACTH(4-12) which is fully efficacious at ~1 nM [1]. This ~100–1000-fold potency difference, attributable to a single C-terminal residue (Lys11 vs. Pro12), makes ACTH(4-11) an essential tool for dissecting the contribution of the C-terminal position to receptor activation. It is particularly valuable for alanine-scanning or residue-substitution campaigns where the weak baseline activity of ACTH(4-11) provides a low-background starting point for detecting gain-of-function mutations.

MC1R Signaling Negative Control

ACTH(4-11) loses almost all MC1R binding activity [1], making it an ideal negative control for experiments where MC1R-mediated cAMP signaling or melanogenesis must be excluded. In studies comparing MC1R-dependent versus MC1R-independent melanocyte responses, ACTH(4-11) at concentrations up to 1000 nM serves as a receptor-silent peptide control, while α-MSH or ACTH(4-12) provide the positive MC1R activation signal [1]. This application is directly supported by the cross-study evidence showing that MC1R high-affinity ligands such as ACTH(1-17) bind with Ki ~0.21 nM, whereas ACTH(4-11) shows negligible binding [1] .

MC2R-Independent ACE Inhibition

ACTH(4-11) inhibits canine lung ACE with an IC50 of 24 µM, while full-length ACTH(1-39) is a 16-fold more potent ACE inhibitor (Ki = 1.5 µM) and a potent MC2R agonist driving corticosteroid release [1] . This pharmacological dissociation makes ACTH(4-11) the preferred tool for studying ACTH-derived peptide ACE inhibition in experimental systems where MC2R-mediated steroidogenesis would confound interpretation. Cardiovascular pharmacology laboratories investigating non-steroidogenic ACTH fragment effects on the renin-angiotensin system can employ ACTH(4-11) to isolate ACE-mediated mechanisms without adrenal glucocorticoid interference [1].

Carboxypeptidase B Substrate Profiling

The C-terminal lysine residue of ACTH(4-11) makes it a well-defined substrate for carboxypeptidase B enzymes that selectively cleave C-terminal basic amino acids. As demonstrated by Bayés et al. (2006), ACTH(4-11) was used to characterize the substrate specificity of recombinant H. zea carboxypeptidase B (CPBHz), an enzyme highly selective for C-terminal Lys [1]. Unlike ACTH(4-10), which terminates in Gly and is not recognized by carboxypeptidase B, ACTH(4-11) provides a commercially available, sequence-defined octapeptide substrate suitable for enzymology laboratories studying metallo-exopeptidase specificity, inhibitor screening, or enzyme kinetics [1] .

Application
Selection Property
Validation Focus
Melanocortin receptor SAR studies
C-terminal residue sensitivity (Lys vs. Pro)
Gain-of-function mutation detection, potency ranking
MC1R signaling exclusion studies
Negligible MC1R binding activity
MC1R-independent melanocyte response verification
Non-steroidogenic ACE inhibition research
ACE inhibitory activity without MC2R agonism
Isolate ACE-mediated cardiovascular mechanisms
Carboxypeptidase B enzymology studies
C-terminal lysine substrate recognition
Metallo-exopeptidase specificity profiling

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